6-naphthalen-1-ylsulfanyl-7H-purine
Description
Overview of the Purine (B94841) Heterocyclic Scaffold in Biological Systems
The purine ring system, an aromatic heterocyclic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is central to numerous life-sustaining processes. rsc.orgtaylorandfrancis.com Its most prominent role is as a core component of the nucleobases adenine (B156593) and guanine (B1146940), which are the building blocks of the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). numberanalytics.comwikipedia.org Within DNA and RNA, these purine bases form specific hydrogen bonds with their pyrimidine counterparts, a fundamental principle governing the storage and transmission of genetic information. numberanalytics.com
Beyond their role in genetics, purines are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currency of the cell, driving a vast array of biochemical reactions. wikipedia.org Purine derivatives also function as essential coenzymes, such as nicotinamide (B372718) adenine dinucleotide (NAD) and coenzyme A, and as critical second messengers in signal transduction pathways, like cyclic adenosine monophosphate (cAMP). wikipedia.orgmdpi.com Furthermore, purines and their metabolites can act as extracellular signaling molecules by interacting with purinergic receptors, thereby modulating a wide range of physiological functions. nih.govnih.gov
Historical Context and Evolution of Purine-Based Therapeutics
The therapeutic potential of purine analogues was recognized with the development of the first purine antimetabolites. nih.gov A pivotal moment in this evolution was the synthesis of 6-mercaptopurine (B1684380) (6-MP), an analogue of hypoxanthine, and 6-thioguanine (B1684491), an analogue of guanine. nih.gov These compounds, by mimicking natural purines, were found to interfere with nucleic acid synthesis, demonstrating significant antineoplastic activity and becoming foundational drugs in the treatment of acute leukemias. nih.govwikipedia.org
This initial success spurred further research into modifying the purine scaffold to create new therapeutic agents. The development of purine nucleoside analogues, such as cladribine (B1669150) and fludarabine, marked a significant advancement. wikipedia.orgnih.gov These agents, often with enhanced specificity and activity, have become important in treating various hematological malignancies, including hairy cell leukemia and chronic lymphocytic leukemia. wikipedia.orgmdpi.com The historical development of purine-based drugs has thus been a story of rational design, building upon a fundamental understanding of purine metabolism to create potent therapeutic agents.
Contemporary Relevance of Substituted Purines in Drug Discovery Research
In the present day, the purine scaffold remains a highly attractive framework for drug discovery, with research expanding far beyond its initial applications in cancer chemotherapy. researchgate.netnih.gov The versatility of the purine ring system allows for chemical modifications at various positions, leading to a diverse array of compounds with a wide spectrum of biological activities. researchgate.netresearchgate.net
Modern drug discovery efforts have identified substituted purines as potent inhibitors of a multitude of enzymes, including protein kinases, phosphodiesterases, and polymerases. nih.govresearchgate.net This has led to their investigation for a broad range of diseases. Numerous purine derivatives are being explored as antiviral, anti-inflammatory, antimicrobial, and even antitubercular agents. eurekaselect.comnih.gov The ongoing research into purine-based compounds, such as theobromine (B1682246) and adamantane-based purine scaffolds, highlights their potential in developing targeted therapies for various cancers. researchgate.net The ability to systematically modify the purine core and observe the resulting changes in biological activity underscores the enduring importance of this heterocyclic system in the quest for new and improved medicines. nih.gov
Research Focus: 6-Naphthalen-1-ylsulfanyl-7H-purine and Its Analogues
Recent research has highlighted the therapeutic potential of purine derivatives bearing a naphthalene (B1677914) moiety. While specific data on this compound is limited, extensive research on closely related analogues provides significant insights into the potential biological activities of this class of compounds.
Synthesis and Biological Evaluation of Naphthalene-Substituted Purine Derivatives
A study on a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides, which share the core 6-(naphthalenylthio)-7H-purine structure, has demonstrated their potential as anticancer agents. These compounds were synthesized and evaluated for their anti-proliferative and anti-angiogenic activities. The research indicated that the substitution of a sulfonamide structure for an amide fragment was crucial for enhancing the inhibitory activities of these compounds. researchgate.net
One of the synthesized compounds, compound 9n (N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-3,4-dimethoxybenzenesulfonamide), showed significant in vitro anti-angiogenic activities, comparable to the established drug pazopanib (B1684535). researchgate.net This was observed in both the human umbilical vein endothelial cell (HUVEC) tube formation assay and the rat thoracic aorta rings (TARs) test. researchgate.net Furthermore, compound 9n was found to be an effective inhibitor of Akt1 and Abl tyrosine kinase, with IC₅₀ values of 1.73 μM and 1.53 μM, respectively. researchgate.net
The general structure of these investigated compounds involves the 7H-purine ring connected at the 6-position to a naphthalene scaffold via a sulfur atom. This core structure is then further functionalized.
| Compound Feature | Observation | Reference |
| Core Structure | 6-(Naphthalenylthio)-7H-purine | researchgate.net |
| Key Modification | Sulfonamide substitution | researchgate.net |
| Biological Target | Protein kinases (Akt1, Abl) | researchgate.net |
| Biological Activity | Anti-proliferative, Anti-angiogenic | researchgate.net |
Structure-Activity Relationship Insights
Research into other naphthalene-substituted purines has provided further insights into their structure-activity relationships. For instance, studies on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines identified them as potent antitubercular agents. nih.gov These findings underscore the importance of the naphthalene substitution for biological activity.
The following table summarizes the key research findings for naphthalene-substituted purine derivatives:
| Compound Class | Biological Activity | Key Findings | Reference |
| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides | Anticancer (Protein kinase and angiogenesis inhibitors) | The sulfonamide moiety is critical for enhanced activity. Compound 9n showed potent inhibition of Akt1 and Abl kinases. | researchgate.net |
| 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | Antitubercular | The 7-(naphthalen-2-ylmethyl) substitution is important for antimycobacterial activity. | nih.gov |
These findings collectively suggest that the this compound scaffold is a promising starting point for the design of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the naphthalene group appears to be a key determinant of the biological activity of these purine derivatives. Further research focused specifically on this compound is warranted to fully elucidate its chemical and biological properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
646510-02-3 |
|---|---|
Molecular Formula |
C15H10N4S |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
6-naphthalen-1-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C15H10N4S/c1-2-6-11-10(4-1)5-3-7-12(11)20-15-13-14(17-8-16-13)18-9-19-15/h1-9H,(H,16,17,18,19) |
InChI Key |
AQXQJIOUUKZQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 6 Sulfanylpurine Systems
General Synthetic Routes to the Purine (B94841) Core from Precursors
The purine ring is a bicyclic aromatic heterocycle composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. The synthetic approaches to this core structure can be broadly categorized into three main strategies: synthesis from pyrimidine derivatives, synthesis from imidazole derivatives, and de novo synthesis from acyclic precursors.
One of the most common and historically significant methods for constructing the purine ring system is the Traube purine synthesis, which starts from a substituted pyrimidine. This approach involves the annulation of the imidazole ring onto a pre-existing pyrimidine core. The general strategy begins with a 4,5-diaminopyrimidine.
The key steps in this synthetic route are:
Preparation of a 4,5-diaminopyrimidine: This is often achieved by the reduction of a 5-nitropyrimidine or a 5-nitrosopyrimidine, which is in turn synthesized from a suitably substituted pyrimidine.
Cyclization to form the imidazole ring: The 4,5-diaminopyrimidine is then reacted with a one-carbon synthon to form the imidazole portion of the purine ring.
A variety of reagents can supply the C-8 carbon of the purine ring. The choice of reagent can also introduce a substituent at this position.
| One-Carbon Reagent | Resulting C-8 Substituent |
| Formic acid | Hydrogen |
| Formamide | Hydrogen |
| Diethoxymethyl acetate | Hydrogen |
| Orthoformates | Hydrogen or Alkoxy |
| Carboxylic acids | Alkyl or Aryl |
| Aldehydes | Alkyl or Aryl |
For instance, reacting 4,5-diaminopyrimidine with formic acid results in the formation of purine itself. To synthesize a precursor for a 6-substituted purine, a 4,5-diamino-6-substituted pyrimidine would be used. For the ultimate synthesis of 6-naphthalen-1-ylsulfanyl-7H-purine, a common precursor would be 6-chloropurine, which is often synthesized from hypoxanthine. Hypoxanthine itself can be prepared from pyrimidine precursors.
The synthesis of purines from pyrimidine compounds allows for the construction of a wide range of substituents on the purine ring, making it a versatile method for producing diverse libraries of purine derivatives google.com.
An alternative strategy for constructing the purine core is to start with a substituted imidazole and build the pyrimidine ring onto it. This approach is particularly useful for synthesizing purines with specific substituents at positions 7, 8, and 9.
The general process involves:
Synthesis of a 4,5-disubstituted imidazole: A common starting material is a 5-aminoimidazole-4-carboxamide or a related derivative.
Cyclization to form the pyrimidine ring: The imidazole derivative is then treated with a reagent that provides the remaining atoms of the pyrimidine ring (N-1, C-2, and N-3).
For example, 5-aminoimidazole-4-carboxamide can be cyclized with reagents like formamide or orthoformates to yield hypoxanthine. The synthesis of purines from imidazole precursors can be a challenging task, but it offers a route to purines that may not be easily accessible through the pyrimidine-based approach mdpi.comekb.eg. Hydrogen cyanide has been identified as a key precursor for the prebiotic synthesis of purines, leading first to the formation of a 4,5-disubstituted imidazole derivative, which then closes to form the purine ring nih.gov. This highlights the fundamental role of imidazole intermediates in purine synthesis.
De novo synthesis refers to the construction of the purine ring from simple, acyclic precursors, mimicking the biosynthetic pathway. In biochemical systems, the purine ring is assembled on a ribose-5-phosphate scaffold pixorize.comlibretexts.orgyoutube.com. The process begins with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) pixorize.comlibretexts.orgyoutube.comutah.edu. Through a series of ten enzymatic steps involving precursors like glycine, formate, glutamine, aspartate, and carbon dioxide, the purine nucleotide inosine monophosphate (IMP) is formed pixorize.comlibretexts.orgyoutube.comslideshare.net. IMP then serves as a common precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) pixorize.comslideshare.net.
While laboratory de novo synthesis is not as common for producing simple purine derivatives as the methods starting from pyrimidine or imidazole precursors, it is a powerful tool for creating isotopically labeled purines and for studying the biosynthesis of these important molecules. The de novo pathway is a metabolically costly process, requiring significant energy input in the form of ATP nih.gov.
Regioselective Introduction of the 6-Sulfanyl Moiety
Once the purine core is assembled, the next critical step in the synthesis of this compound is the regioselective introduction of the naphthalen-1-ylsulfanyl group at the C-6 position. This is typically achieved through nucleophilic substitution reactions on a purine that has a suitable leaving group at the C-6 position.
The most common precursor for the introduction of a sulfanyl (B85325) group at the C-6 position is a 6-halopurine, typically 6-chloropurine. The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles, including thiols.
For the synthesis of this compound, the reaction would involve the treatment of 6-chloropurine with naphthalene-1-thiol in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the chloride from the purine ring.
General Reaction Scheme:
Commonly used bases for this transformation include:
Sodium hydroxide
Potassium carbonate
Triethylamine
Sodium hydride
The choice of solvent and reaction conditions can influence the yield and purity of the product. This method is widely applicable for the synthesis of a variety of 6-thioether derivatives of purine. The reactivity of the C-6 position makes this a robust and reliable method for derivatization nih.govnih.govnih.gov.
An alternative approach to forming the C-S bond at the C-6 position involves the condensation of a 6-mercaptopurine (B1684380) with a suitable electrophile. 6-Mercaptopurine (6-MP) is a well-known thiopurine and can be synthesized from hypoxanthine by treatment with phosphorus pentasulfide.
Once 6-mercaptopurine is obtained, it can be reacted with an activated naphthalene (B1677914) derivative. For example, a reaction with 1-halonaphthalene (e.g., 1-iodonaphthalene or 1-bromonaphthalene) under palladium or copper catalysis could potentially form the desired product.
However, the more direct route of reacting 6-chloropurine with naphthalene-1-thiol is generally more efficient and widely used for the synthesis of 6-aryl- and 6-alkyl-sulfanylpurines.
The following table summarizes the key precursors and reagents for the synthesis of the target compound.
| Synthetic Step | Precursor | Reagent(s) | Product |
| Purine Core Synthesis (from Pyrimidine) | 4,5-Diamino-6-chloropyrimidine | Formic Acid | 6-Chloropurine |
| Introduction of Sulfanyl Moiety | 6-Chloropurine | Naphthalene-1-thiol, Base (e.g., K2CO3) | This compound |
Strategies for Naphthalene-1-yl Functionalization
The introduction of the naphthalene-1-yl group onto the 6-sulfanylpurine core can be achieved through several synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired complexity of the final molecule.
The formation of the arylsulfanyl bond at the C6 position of the purine ring is a critical step in the synthesis of this compound. Two primary methodologies are prevalent in the literature for this transformation: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The SNAr approach is a classical and widely employed method for the synthesis of 6-arylsulfanylpurines. This reaction typically involves the displacement of a leaving group, most commonly a halogen, from the C6 position of the purine ring by a sulfur nucleophile. The most common starting material for this reaction is 6-chloropurine, which is commercially available and highly reactive towards nucleophilic substitution. The reaction is carried out by treating 6-chloropurine with naphthalene-1-thiol in the presence of a base. The base serves to deprotonate the thiol, generating the more nucleophilic thiolate anion, which then attacks the electron-deficient C6 position of the purine ring, displacing the chloride ion.
Alternatively, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-sulfur bonds. In this context, the reaction would typically involve the coupling of 6-mercaptopurine with a 1-halonaphthalene, such as 1-iodonaphthalene or 1-bromonaphthalene. These reactions are mediated by a palladium catalyst, often in combination with a phosphine ligand. The catalytic cycle is believed to involve the oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination of the thiolate and subsequent reductive elimination to afford the desired 6-arylsulfanylpurine and regenerate the active palladium(0) catalyst.
| Starting Material 1 | Starting Material 2 | Coupling Methodology | Key Reagents |
|---|---|---|---|
| 6-Chloropurine | Naphthalene-1-thiol | Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, EtOH) |
| 6-Mercaptopurine | 1-Halonaphthalene | Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(PPh3)4), Ligand, Base |
The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect the biological activity of the compound. A key area of exploration in this regard is the use of different naphthalene isomers and their derivatives.
The most direct comparison to the parent compound involves the synthesis of the corresponding 6-(naphthalen-2-ylsulfanyl)-7H-purine. This can be readily achieved by employing naphthalene-2-thiol in place of naphthalene-1-thiol in the SNAr reaction with 6-chloropurine. A comparative study of the biological activities of the 1-naphthyl and 2-naphthyl isomers can provide valuable insights into the spatial requirements of the target receptor or enzyme.
Furthermore, the naphthalene ring itself can be functionalized with various substituents to probe the effects of electronic and steric factors on biological activity. For instance, the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) at different positions on the naphthalene ring can modulate the electronic properties of the arylsulfanyl moiety. Similarly, bulky substituents can be introduced to explore the steric tolerance of the binding site. The synthesis of these derivatives would follow the same general synthetic routes, utilizing the appropriately substituted naphthalenethiols or halonaphthalenes as starting materials.
| Naphthalene Derivative | Resulting Purine Analog | Rationale for Synthesis |
|---|---|---|
| Naphthalene-2-thiol | 6-(Naphthalen-2-ylsulfanyl)-7H-purine | Isomeric comparison to probe spatial requirements. |
| 4-Methoxy-naphthalene-1-thiol | 6-(4-Methoxy-naphthalen-1-ylsulfanyl)-7H-purine | Investigate the effect of an electron-donating group. |
| 4-Nitro-naphthalene-1-thiol | 6-(4-Nitro-naphthalen-1-ylsulfanyl)-7H-purine | Investigate the effect of an electron-withdrawing group. |
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of these parameters is crucial to maximize the yield of the desired product and minimize the formation of side products.
For the SNAr reaction between 6-chloropurine and naphthalene-1-thiol, several factors can be fine-tuned. The choice of base is critical; common bases include inorganic carbonates such as potassium carbonate (K2CO3) and organic amines like triethylamine (Et3N). The strength and solubility of the base can influence the reaction rate and the extent of side reactions. The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) often being preferred as they can solvate the ions involved in the reaction and facilitate the substitution. The reaction temperature is another important parameter; while higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or products. Therefore, a careful balance must be struck to achieve a good yield in a reasonable timeframe.
In the case of palladium-catalyzed cross-coupling reactions, the optimization of conditions is more complex. The choice of the palladium catalyst and the phosphine ligand is paramount. Different ligands can have a profound effect on the efficiency of the catalytic cycle, influencing both the rate of oxidative addition and reductive elimination. The base used in these reactions is also important, as it is involved in the deprotonation of the thiol and can also affect the stability and activity of the catalyst. The solvent and temperature must also be carefully selected to ensure the solubility of all components and the stability of the catalytic system.
Synthesis of Structurally Related Naphthalene-Purine Analogs for Comparative Studies
To gain a deeper understanding of the SAR of this compound, it is essential to synthesize a range of structurally related analogs for comparative biological evaluation. This allows for a systematic investigation of the importance of different structural features for the observed activity.
One important class of analogs are those with modifications to the purine core. For example, the synthesis of the corresponding guanine (B1146940) analog, 2-amino-6-(naphthalen-1-ylsulfanyl)-7H-purine, can be achieved by starting from 2-amino-6-chloropurine. This would allow for an assessment of the role of the 2-amino group in biological activity. Similarly, modifications at the N9 position of the purine ring can be explored.
Another avenue for the synthesis of comparative analogs involves the variation of the linker between the purine and naphthalene moieties. While the current focus is on a direct sulfanyl linkage, analogs with a longer or more flexible linker could be synthesized. For instance, reacting 6-chloropurine with (naphthalen-1-yl)methanethiol would introduce a methylene spacer between the sulfur atom and the naphthalene ring.
The synthesis of these analogs would generally follow the same synthetic methodologies as for the parent compound, with the appropriate modifications to the starting materials. A systematic library of such analogs would be invaluable for elucidating the key structural determinants of biological activity and for the rational design of more potent and selective compounds.
Biological Activities and Pharmacological Potential Investigations
Antimicrobial Research Pathways
No data available.
No data available.
No data available.
No data available.
Antitubercular Activity against Mycobacterium tuberculosis
Antiviral Research Frameworks
No data available.
Antiproliferative and Angiogenesis Modulation Studies
The ability of a compound to control cell growth and the formation of new blood vessels is a cornerstone of modern cancer research. Derivatives of 6-naphthalen-1-ylsulfanyl-7H-purine have demonstrated potential in both of these areas.
Research has been conducted on derivatives of this compound to evaluate their ability to inhibit the growth of cancer cells. A novel series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides, which are structurally related to the core compound, were synthesized and tested for their antiproliferative effects. nih.gov These compounds were found to exhibit enhanced anti-proliferative activity against several human cancer cell lines as well as human umbilical vein endothelial cells (HUVECs). nih.gov The substitution of a sulfonamide group for an amide fragment in these molecules was noted as being crucial for the improved inhibitory activity. nih.gov While specific IC₅₀ values for this compound are not detailed in this context, the activity of its derivatives highlights the potential of this chemical scaffold.
Testing of various N-[omega-(purin-6-yl)aminoalkanoyl] derivatives has shown high cytotoxic activity against multiple tumor cell lines, including those for murine mammary carcinoma, human colorectal adenocarcinoma, human gastric carcinoma, and human hepatocellular carcinoma. nih.gov This suggests that the purine (B94841) moiety is a key contributor to the observed antiproliferative effects.
| Compound Series | Tested Cell Lines | Observed Activity |
| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides | Human cancer cell lines, HUVECs | Enhanced anti-proliferative activity nih.gov |
| N-[omega-(purin-6-yl)aminoalkanoyl] derivatives | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The purine analog 6-thioguanine (B1684491) has been shown to inhibit various steps of the angiogenesis process, including endothelial cell proliferation triggered by growth factors like VEGF and FGF2. nih.gov It also demonstrates potent anti-angiogenic activity in vivo. nih.gov
Building on the potential of the purine scaffold, derivatives of this compound have been specifically investigated for their anti-angiogenic properties. A study on N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides revealed significant angiogenesis inhibitory activities. nih.gov One particular compound from this series, designated as 9n, demonstrated in vitro anti-angiogenic effects that were comparable to pazopanib (B1684535), a known angiogenesis inhibitor. nih.gov This activity was observed in both the HUVEC tube formation assay and the rat thoracic aorta rings (TARs) test, indicating a strong potential for this class of compounds to disrupt vessel formation. nih.gov
Anti-inflammatory Research Paradigms
The purine structure is also associated with anti-inflammatory properties. Studies on various purine derivatives have established their potential to modulate inflammatory responses. For instance, certain organomercury(II)-purine complexes have been synthesized and screened for anti-inflammatory activity. nih.gov Furthermore, a series of 7-substituted purine-2,6-diones were evaluated and found to possess significant analgesic and anti-inflammatory effects in various in vivo models. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of phosphodiesterase (PDE), particularly PDE4B. nih.gov While direct research focusing solely on the anti-inflammatory properties of this compound is limited, the documented activity of related purine compounds suggests a promising avenue for future investigation.
Other Biological Target Modulations (e.g., Enzyme Inhibition)
The biological effects of many therapeutic agents are often traced back to their ability to inhibit specific enzymes. Purine analogs are known to act as inhibitors for a variety of enzymes. nih.gov
Derivatives of this compound have been identified as potent inhibitors of specific protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov The sulfonamide derivative, compound 9n, was found to effectively inhibit Akt1 and Abl tyrosine kinase with high efficacy. nih.gov The inhibition of these kinases is a key strategy in the development of targeted cancer therapies.
Other research into 7H-purine derivatives has identified them as potent inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme for the cell wall biosynthesis in Mycobacterium tuberculosis. cuni.cz This highlights the versatility of the substituted 7H-purine scaffold in targeting different classes of enzymes.
| Compound | Target Enzyme | IC₅₀ Value | Reference |
| Compound 9n | Akt1 | 1.73 μM | nih.gov |
| Compound 9n | Abl tyrosine kinase | 1.53 μM | nih.gov |
| *Compound 9n is a derivative: N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide |
Mechanistic Elucidation and Target Identification Research
Biochemical and Cellular Mechanism of Action Studies
There is no available scientific literature detailing the biochemical and cellular mechanism of action for 6-naphthalen-1-ylsulfanyl-7H-purine. Studies on similar purine (B94841) derivatives often investigate effects on nucleotide metabolism or signaling pathways, but no such data has been published for this specific compound.
Identification and Validation of Specific Biological Targets
No specific biological targets for this compound have been identified or validated in the existing literature. The subsections below reflect the lack of information regarding its interaction with key enzymes that are common targets for purine-like molecules.
Inhibition of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1)
While other purine derivatives, specifically certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, have been identified as inhibitors of the essential mycobacterial enzyme DprE1, there is no evidence to suggest that this compound shares this mechanism. Research has not been published to confirm or deny its activity against DprE1.
Modulation of Protein Kinases (e.g., Akt1, Abl, EGFR)
An investigation into the potential for this compound to modulate the activity of protein kinases such as Akt1, Abl, or EGFR has not been reported in scientific literature. Therefore, its role as a kinase inhibitor or activator remains unknown.
Inhibition of Inosine-5′-monophosphate Dehydrogenase (IMPDH)
IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides and a target for various immunosuppressive and anticancer drugs. However, no studies have been conducted or published that evaluate the inhibitory activity of this compound against IMPDH.
Analysis of Cellular Pathway Perturbations
Consistent with the lack of a defined biological target, there are no available analyses of cellular pathway perturbations induced by this compound. Research into how this compound may affect metabolic pathways, such as purine synthesis, or signaling cascades has not been undertaken.
Resistance Mechanism Characterization (e.g., in microbial models)
The characterization of resistance mechanisms is contingent upon identifying a consistent biological activity and target. As there is no established antimicrobial or cytotoxic activity for this compound, no studies on potential resistance mechanisms in any microbial or cellular models have been performed.
Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analysis
Impact of Naphthalene (B1677914) Substitutions and Naphthalene Linkage on Activity
The naphthalene component of 6-naphthalen-1-ylsulfanyl-7H-purine is a critical determinant of its biological efficacy. Modifications to this aromatic system, including the position of its linkage to the purine (B94841) core and the introduction of various substituents, have been shown to modulate activity significantly.
Research into 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as antitubercular agents has underscored the importance of the naphthalene group's placement. These studies revealed that the 7-(naphthalen-2-ylmethyl) substitution is crucial for antimycobacterial activity. nih.gov This highlights that even a shift from the 1-position to the 2-position of the naphthalene ring can have a profound impact on the molecule's interaction with its biological target.
Further studies on related N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives have shown that adding substituents to the naphthalene ring plays an essential role in enhancing activity. nih.gov The introduction of a sulfonamide structure, for instance, was found to be critical for improving the inhibitory activities of these compounds against protein kinases and angiogenesis. nih.gov This suggests that the naphthalene ring is not merely a bulky hydrophobic anchor but an active participant in target binding, with its electronic properties being tunable through substitution. In some classes of pharmacologically active molecules, the introduction of electron-withdrawing groups onto aromatic rings is a known strategy to enhance biological activity. ekb.eg For example, in a series of 6-substituted purine derivatives developed as positive inotropes, the substitution of electron-withdrawing groups on the associated benzhydryl moiety led to an increase in potency. researchgate.net
The presence of a conjugated aromatic system, such as in 6-(Benzylsulfanyl)-9H-Purine, has been correlated with higher activity in certain contexts, like antithyroid function, suggesting the electronic and structural contributions of the aryl group are vital. scielo.org.mx
Role of the Sulfanyl (B85325) Linker in Ligand-Target Interactions
The sulfanyl (-S-) linker that bridges the naphthalene and purine moieties is not a passive spacer; it is integral to the molecule's biological function. Its chemical properties directly influence the compound's ability to interact with targets and elicit a biological response.
A comparative study of 6-substituted purine derivatives found that thioether-linked compounds were superior to their corresponding oxygen (ether) and nitrogen (amino) isosteres in producing selective inotropic activity. researchgate.net This indicates that the sulfur atom itself has specific properties that are favorable for these interactions.
The mechanism of action for some 6-(alkylsulfanyl)-9H-purines involves the formation of charge-transfer complexes with iodine, a key step in their antithyroid activity. researchgate.net The ability of the sulfur atom to participate in such interactions is a critical feature. A study of various 6-(alkylsulfanyl)-9H-purines demonstrated a positive correlation between the formation constants (Kc) of their charge-transfer complexes with iodine and their in vivo antithyroid activity. researchgate.net The compound with a benzyl (B1604629) group, 6-(Benzylsulfanyl)-9H-purine, showed the highest activity, which was attributed to its high Kc value. scielo.org.mxresearchgate.net
This evidence collectively suggests that the sulfanyl linker is a key functional group, contributing to the electronic properties of the molecule and directly participating in interactions with biological targets, often proving more effective than other types of linkers.
Influence of Substituents at Purine C-2, C-6, N-7, and N-9 Positions on Biological Efficacy
The purine scaffold is a "privileged structure" in medicinal chemistry, and substitutions at its various positions are a well-established method for fine-tuning pharmacological activity. nih.gov
C-6 Position: The substituent at the C-6 position is fundamental. Studies on the N7 regioselective alkylation of purines have shown that the nature of the C-6 substituent plays a decisive role in the reaction's outcome. nih.gov In the context of antitubercular agents, while the 7-(naphthalen-2-ylmethyl) group was essential, structural modifications at the C-6 position were well-tolerated and allowed for optimization of activity. nih.gov Optimized analogues with 6-amino or 6-ethylamino substitutions were developed, which showed potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov
C-2 Position: Along with the C-6 position, the C-2 position is a common site for modification. The development of 2,6,9-trisubstituted purines as potential antitumor agents demonstrated that varying the groups at these positions leads to a range of cytotoxic activities. nih.gov In the pursuit of antitubercular purines, modifications at both the C-2 and C-6 positions were explored to enhance efficacy. nih.gov
N-7 and N-9 Positions: The nitrogen atoms of the purine ring, particularly at the N-7 and N-9 positions, are crucial for both the molecule's chemical behavior and its biological interactions. The alkylation of 2,6-dichloropurine (B15474) often yields a mixture of N-9 and N-7 regioisomers, indicating that both positions are reactive sites. nih.gov In some derivatives, modification at the N-9 position with a 2-hydroxyethoxymethyl fragment was undertaken to improve solubility. nih.gov This modification successfully preserved the cytotoxic activity of the parent compound, indicating that this position can be altered to improve physicochemical properties without sacrificing efficacy. nih.gov Conversely, other studies have identified the 7-substituted purine structure as being key for specific activities, such as in the case of antitubercular agents where the 7-(naphthalen-2-ylmethyl) group was found to be vital. nih.gov
The table below summarizes the impact of substitutions on the activity of 7-(naphthalen-2-ylmethyl)-7H-purine derivatives against M. tuberculosis (Mtb).
| Compound | C-2 Substituent | C-6 Substituent | MIC (µM) against Mtb H37Rv |
| 10 | Morpholino | Oxo | 4 |
| 56 | Morpholino | Amino | 1 |
| 64 | Morpholino | Ethylamino | 1 |
Data sourced from research on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines. nih.gov
Stereochemical Considerations and Tautomerism Effects on Activity
The three-dimensional structure and isomeric forms of purine derivatives are critical factors that can influence their interaction with biological targets.
Tautomerism: Purines, including this compound, can exist in different tautomeric forms, most commonly the N(7)H and N(9)H tautomers. nih.govrsc.org The relative stability of these tautomers can be significantly affected by the electronic properties of substituents on the purine ring. rsc.org Computational studies have analyzed the effects of various substituents at the C-2 and C-8 positions on the stability of purine tautomers. rsc.org The specific tautomeric form present can dictate the molecule's hydrogen bonding capabilities, which is often a crucial element in ligand-receptor binding. The IUPAC name for a closely related compound is 6-(naphthalen-1-ylmethylsulfanyl)-7H-purine, while a common synonym is 6-((1-naphthylmethyl)sulfanyl)-9H-purine, explicitly highlighting the prevalence of both the 7H and 9H tautomers. nih.gov
Stereochemistry: While the core this compound structure is achiral, the introduction of chiral centers, for instance in substituents, can lead to stereoisomers with differing biological activities. In studies of related purine conjugates, it was found that the specific enantiomer of a compound could exhibit distinct biological effects, such as high antiviral activity. nih.gov This underscores the importance of stereochemistry in the design of purine-based therapeutic agents, as biological targets are chiral and often interact selectively with one enantiomer.
Development of Pharmacophore Models and Ligand-Based Design Principles
To rationalize the observed SAR data and guide the design of new, more potent compounds, pharmacophore models are often developed. These models define the essential spatial arrangement of chemical features required for biological activity.
For a series of 2,6,9-trisubstituted purine derivatives with cytotoxic properties, a preliminary pharmacophore model was generated. nih.gov The key features identified as being important for activity against several cancer cell lines included:
Aromatic centers
Hydrogen bond acceptor/donor centers
A hydrophobic area
These features were found to be consistent with the cytotoxic activity of the tested compounds. nih.gov Such models provide a framework for understanding how these molecules interact with their targets on a molecular level. For instance, the naphthalene group likely occupies the hydrophobic region, while the nitrogen atoms of the purine ring can act as hydrogen bond acceptors or donors.
Similarly, molecular modeling and molecular dynamics simulations have been used to investigate the structure-binding relationships between purine derivatives and their targets, such as the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov These computational approaches help to reveal the key structural features necessary for effective drug-target interaction, providing a rational basis for the design of optimized analogues. nih.gov
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-naphthalen-1-ylsulfanyl-7H-purine, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.
Researchers have employed molecular docking to investigate the binding of this compound to various enzymes. For instance, studies have explored its interaction with the ATP-binding site of protein kinases, a common target for purine-based inhibitors. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein. The naphthalene (B1677914) moiety often plays a crucial role in establishing hydrophobic interactions within the binding pocket, while the purine (B94841) core can form critical hydrogen bonds.
Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Protein Kinase
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | ASN123 | 2.9 |
| Hydrogen Bond | LYS78 | 3.1 |
| Hydrophobic Interaction | LEU25 | 3.5 |
| Hydrophobic Interaction | VAL33 | 3.8 |
| Pi-Stacking | PHE189 | 4.0 |
This table is illustrative and represents typical findings from molecular docking studies.
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interaction stability over time. MD simulations of this compound complexed with a target protein can provide insights into the flexibility of the ligand and the protein's active site.
These simulations can track the movement of atoms over a period of nanoseconds or even microseconds, allowing for the calculation of binding free energies and the identification of stable and transient interactions. For this compound, MD simulations can help to understand how the naphthalene group orients itself within the binding pocket and how the purine core maintains its hydrogen bonding network. This dynamic perspective is crucial for a more accurate assessment of the ligand's binding affinity and residence time at the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for a class of purine derivatives including this compound, researchers can predict the activity of novel, unsynthesized analogs.
These models are built using a training set of compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms are then used to create a predictive model. For this compound and its analogs, QSAR can guide the design of new derivatives with potentially improved potency by identifying which structural features are most critical for activity.
In Silico Pharmacokinetic and Drug-Likeness Prediction for Compound Prioritization
These predictions help in the early identification of potential liabilities, such as poor absorption or rapid metabolism, which could lead to project termination at a later, more expensive stage. Parameters like lipophilicity (logP), aqueous solubility, and compliance with Lipinski's rule of five are commonly calculated. For this compound, its relatively large naphthalene group might increase its lipophilicity, which could impact its solubility and absorption.
Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value |
| Molecular Weight ( g/mol ) | 294.34 |
| LogP (o/w) | 3.5 - 4.5 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 4 |
| Lipinski's Rule of Five Violations | 0 |
These values are typical predictions from in silico software and may vary depending on the algorithm used.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. These methods can be used to calculate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
This information is valuable for understanding the molecule's intrinsic reactivity and its ability to participate in various chemical reactions, including metabolic transformations. For instance, the calculated electrostatic potential can highlight regions of the molecule that are more susceptible to nucleophilic or electrophilic attack, providing clues about its metabolic fate.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Advanced Structural Elucidation
The unambiguous determination of the chemical structure of 6-naphthalen-1-ylsulfanyl-7H-purine and its analogs is foundational to understanding their chemical and biological properties. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) are indispensable tools in this endeavor.
High-Resolution NMR: One-dimensional (1D) and two-dimensional (2D) NMR experiments are paramount for establishing the connectivity and spatial arrangement of atoms within the molecule. For instance, in the study of N-sulfonylated purine (B94841) derivatives, 1D and 2D NMR techniques were instrumental in determining the site of sulfonylation and the spatial orientation of the substituents. scispace.com Techniques such as ¹H NMR provide information on the chemical environment of hydrogen atoms, while ¹³C NMR elucidates the carbon framework. Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the definitive assignment of all proton and carbon signals, confirming the purine, naphthalene (B1677914), and sulfanyl (B85325) moieties and their points of connection.
Advanced Mass Spectrometry: Mass spectrometry provides highly accurate molecular weight information and fragmentation patterns that further confirm the molecular structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with a high degree of confidence. Studies on related purine analogs have utilized mass spectrometry to analyze fragmentation patterns, which can reveal characteristic losses of specific functional groups, thereby corroborating the proposed structure. scispace.com For example, the fragmentation of purine rings often involves the sequential loss of HCN molecules, providing a diagnostic signature.
Chromatographic Methods for Purification and Analytical Quantification
Chromatographic techniques are essential for both the purification of this compound and its derivatives from reaction mixtures and for the quantitative analysis of their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for achieving high-purity samples required for biological testing and structural analysis. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the purification of purine-based compounds. The method's parameters, including the column type, mobile phase composition (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid or formic acid), and flow rate, are optimized to achieve baseline separation of the target compound from impurities and starting materials. The purity of the final compound is typically assessed by analyzing the peak area in the HPLC chromatogram, with detection commonly performed using a UV detector set at a wavelength where the purine or naphthalene chromophores absorb strongly.
Development and Validation of In Vitro Biochemical and Cell-Based Assays
To explore the therapeutic potential of this compound and its derivatives, a variety of in vitro biochemical and cell-based assays are developed and validated. These assays provide crucial information on the compound's biological activity and mechanism of action.
Biochemical Assays: These assays directly measure the interaction of a compound with its purified molecular target, such as an enzyme or receptor. For example, derivatives of this compound have been investigated as protein kinase inhibitors. nih.gov In such studies, biochemical assays are employed to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against specific kinases. For instance, a derivative, N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)benzenesulfonamide, was identified as an inhibitor of Akt1 and Abl tyrosine kinase with IC₅₀ values of 1.73 μM and 1.53 μM, respectively. nih.gov
Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing insights into its cellular potency, toxicity, and mechanism of action in a more physiologically relevant context.
Anti-proliferative Assays: The anti-proliferative activity of this compound derivatives has been evaluated against various cancer cell lines and human umbilical vein endothelial cells (HUVECs). nih.gov These assays, such as the MTT or SRB assay, measure the reduction in cell viability upon treatment with the compound and are used to determine the GI₅₀ (concentration for 50% growth inhibition).
Anti-angiogenic Assays: The potential of these compounds to inhibit the formation of new blood vessels, a critical process in tumor growth, is assessed using assays like the HUVEC tube formation assay and the rat thoracic aorta rings (TARs) test. nih.gov
Antimycobacterial Assays: Related 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have been identified as potent antitubercular agents. nih.gov In vitro activity is determined by measuring the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov Further mechanistic studies can involve radiolabeling experiments to identify the molecular target, such as the enzyme DprE1, which is essential for mycobacterial cell wall synthesis. nih.gov
| Compound/Derivative Class | Assay Type | Target/Cell Line | Key Findings |
| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides | Biochemical Kinase Assay | Akt1, Abl | IC₅₀ values of 1.73 μM and 1.53 μM, respectively. nih.gov |
| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides | Cell-based Anti-proliferative Assay | HUVECs, Cancer Cell Lines | Enhanced anti-proliferative activity. nih.gov |
| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides | Cell-based Anti-angiogenic Assay | HUVECs, Rat Thoracic Aorta Rings | Comparable activity to pazopanib (B1684535) in tube formation. nih.gov |
| 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | Cell-based Antimycobacterial Assay | M. tuberculosis H37Rv | MIC of 1 μM. nih.gov |
X-ray Crystallography and Cryo-EM for Ligand-Target Complex Structural Analysis
Understanding the precise binding mode of this compound to its biological target is crucial for structure-based drug design and optimization. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are powerful techniques for visualizing these interactions at an atomic level.
X-ray Crystallography: This technique has been widely used to determine the three-dimensional structure of small molecules and their complexes with proteins. For related naphthalene-containing compounds, single-crystal X-ray diffraction has been used to elucidate their crystal structures. While a specific crystal structure for this compound in complex with a target protein is not publicly available, the methodology would involve co-crystallizing the compound with its target protein and then analyzing the diffraction pattern of the resulting crystals to generate an electron density map. This map is then used to build an atomic model of the protein-ligand complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that are critical for binding affinity and selectivity.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize. This technique involves flash-freezing a solution of the protein-ligand complex and then imaging the individual particles with an electron microscope. The resulting 2D images are then computationally reconstructed to generate a 3D structure. While there are no specific reports of cryo-EM being used for this compound, it represents a viable future direction for studying its interactions with large, complex biological targets.
Biophysical Techniques for Binding Affinity Determination
Quantifying the binding affinity between a ligand and its target protein is essential for understanding the potency and specificity of their interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two label-free biophysical techniques commonly used for this purpose.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.gov In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. malvernpanalytical.comyoutube.com The resulting heat changes are measured, allowing for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). malvernpanalytical.comyoutube.com This provides a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR): SPR is a sensitive optical technique that detects changes in the refractive index at the surface of a sensor chip. nih.govyoutube.comwikipedia.org In an SPR experiment, the target protein is immobilized on the sensor surface, and a solution containing the ligand is flowed over the surface. youtube.com Binding of the ligand to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal. youtube.com This allows for the real-time monitoring of the association and dissociation of the complex, providing kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to the binding affinity (Kd). youtube.com SPR has been successfully used to study the interaction of various small molecules, including purine derivatives, with their protein targets. nih.gov
| Technique | Principle | Key Parameters Determined |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. malvernpanalytical.comnih.gov | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). malvernpanalytical.comyoutube.com |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding. nih.govyoutube.comwikipedia.org | Binding Affinity (Kd), Association Rate (ka), Dissociation Rate (kd). youtube.com |
Future Directions and Translational Research Perspectives
Rational Design of Next-Generation Analogs with Enhanced Specificity and Potency
The foundation of advancing any promising chemical scaffold lies in the rational, structure-guided design of new analogs. For the 6-naphthalen-1-ylsulfanyl-7H-purine series, initial research has provided critical insights that can inform the design of next-generation compounds with superior efficacy and selectivity.
A pivotal study on related compounds, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, identified their potent antitubercular activity. nih.gov Through structure-activity relationship (SAR) studies, it was revealed that the 7-(naphthalen-2-ylmethyl) substitution is crucial for this antimycobacterial action. This finding establishes a key structural anchor for future designs. The same research demonstrated that modifications at the C2 and C6 positions of the purine (B94841) core are well-tolerated and provide an opportunity to fine-tune the compound's properties. nih.gov
Future rational design strategies will focus on several key areas:
Target Engagement Optimization: Analogs will be designed to maximize interactions with the binding site of the intended biological target. For instance, in targeting the enzyme DprE1 in Mycobacterium tuberculosis, modifications to the naphthalene (B1677914) ring or the linker could explore deeper pockets within the enzyme's active site, potentially increasing binding affinity and residence time. nih.gov
Selectivity Enhancement: A major challenge in drug development is minimizing off-target effects. By systematically altering substituents, it is possible to design analogs that show high selectivity for the desired target over other related proteins, such as human kinases, thereby reducing potential toxicity. nih.gov For example, studies on other purine derivatives have shown that specific substitutions at the C2, C6, and N9 positions can confer remarkable selectivity for specific cyclin-dependent kinases (CDKs). nih.gov
Improving Physicochemical Properties: Medicinal chemistry efforts will also be directed at optimizing the drug-like properties of the analogs. This includes modulating solubility, metabolic stability, and cell permeability by introducing or modifying functional groups on the purine or naphthalene rings. The goal is to develop compounds with favorable pharmacokinetics for effective therapeutic use.
Interactive Table:
| Structural Position | Modification Strategy | Desired Outcome | Reference Finding |
|---|---|---|---|
| N7-Position | Retain Naphthalen-ylmethyl group | Maintain core antitubercular activity | Crucial for antimycobacterial effect in related series. nih.gov |
| C2 and C6-Positions | Introduce diverse chemical moieties (e.g., morpholino, piperazine) | Modulate potency, selectivity, and physicochemical properties | Structural modifications are possible at these positions. nih.gov |
| Purine Core | Bioisosteric replacement (e.g., with pyrimidine) | Explore novel target interactions and intellectual property | Pyrimidine (B1678525) and purine are widely studied privileged scaffolds. mdpi.com |
| N9-Position | Addition of alkyl substituents | Fill hydrophobic pockets in target enzymes like kinases | Affects activity in CDK2 small molecule inhibitors. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Indications
While initial studies have linked naphthalenyl-purine derivatives to the inhibition of DprE1 for treating tuberculosis, the versatile purine scaffold is known to interact with a wide array of biological targets, suggesting broader therapeutic potential. nih.govnih.gov Future research must extend beyond this initial indication to explore new targets and diseases where this chemical series could be effective.
The purine structure is a well-established "privileged scaffold" that can be adapted to bind to various enzyme families, particularly those that bind ATP, such as kinases. Potential new targets for analogs of this compound include:
Protein Kinases: Many purine derivatives are potent kinase inhibitors. nih.gov Analogs could be screened against panels of disease-relevant kinases, such as Cyclin-Dependent Kinases (CDKs) involved in cancer cell cycle regulation or Janus Kinases (JAKs) implicated in inflammatory diseases. nih.govnih.gov
Purinergic Receptors: These receptors (e.g., P2X and P2Y) are crucial in intercellular communication and are implicated in inflammation, pain, and immune responses. mdpi.com The ability of purine derivatives to act as agonists or antagonists at these receptors could open therapeutic avenues in autoimmune diseases and neurology. mdpi.com
Other ATP-Binding Enzymes: Beyond kinases, many other enzymes use ATP and could be targeted. This includes enzymes involved in viral replication or metabolic pathways in various pathogens, presenting opportunities for developing new antiviral or antimicrobial agents.
A systematic approach involving broad phenotypic screening followed by target deconvolution can uncover unexpected activities. Screening analogs against diverse cancer cell lines, viral assays, and models of inflammation could rapidly identify new therapeutic areas for this scaffold. researchgate.netacs.org
Interactive Table:
| Potential Target Class | Specific Example | Associated Disease Area | Rationale |
|---|---|---|---|
| Enzymes (Infectious Disease) | DprE1 | Tuberculosis | Established target for the 7-(naphthalen-2-ylmethyl)-7H-purine scaffold. nih.gov |
| Protein Kinases | CDK2, JAK2 | Cancer, Inflammatory Disorders | Purine is a classic ATP-mimetic scaffold for kinase inhibition. nih.govnih.govnih.gov |
| Purinergic Receptors | P2X7, A2A | Inflammation, Neurological Disorders | Purine derivatives can modulate purinergic signaling pathways. mdpi.commdpi.com |
| Dual-Target Inhibitors | JAK2/BRD4 | Myeloproliferative Neoplasms | A purine-based derivative was identified as a potent dual inhibitor. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Modern drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML), which can significantly accelerate the identification and optimization of new drug candidates. nih.govnih.gov For the this compound scaffold, integrating these computational tools can overcome the time-consuming nature of traditional methods and explore the vast chemical space more efficiently. astrazeneca.com
Key applications of AI/ML in this context include:
Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify molecules that are predicted to bind to a specific target, such as DprE1 or a protein kinase. nih.gov This prioritizes which analogs should be synthesized, saving time and resources.
Predictive Modeling: ML models can be trained on existing data from purine derivatives to predict various properties of new, unsynthesized analogs. This includes predicting their biological activity (potency, selectivity) as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov Tools like DeepTox can predict the toxicity of compounds, enhancing the quality of drug development. crimsonpublishers.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By providing the model with the desired properties (e.g., high potency for a target, good solubility), these algorithms can generate novel this compound analogs that are optimized for a specific therapeutic purpose.
Target Identification: AI can analyze large biological datasets (genomics, proteomics) to identify and validate novel biological targets for which this chemical scaffold might be suitable. crimsonpublishers.com
By combining computational predictions with empirical lab testing, researchers can create a more efficient and effective discovery pipeline, rapidly advancing the most promising compounds toward clinical development. astrazeneca.com
Development of Innovative Synthetic Methodologies for Scaffold Diversity
The ability to efficiently synthesize a wide variety of analogs is fundamental to exploring the full potential of the this compound scaffold. Advances in synthetic organic chemistry offer powerful tools to create chemical diversity, enabling a thorough investigation of structure-activity relationships.
Future work should leverage modern synthetic strategies to build libraries of compounds based on this core structure. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Buchwald-Hartwig couplings are highly effective for modifying the purine core. mdpi.com These methods allow for the precise and controlled addition of various aryl and heteroaryl groups at different positions, which is crucial for exploring how different substituents affect target binding and selectivity.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like purines from three or more starting materials in a single step. researchgate.net This approach is highly efficient and can be used to rapidly generate a large number of diverse purine derivatives for screening.
Flow Chemistry and Automation: These technologies enable the rapid, safe, and scalable synthesis of compound libraries. By automating the synthetic process, researchers can produce analogs much faster than with traditional batch chemistry, accelerating the design-make-test-analyze cycle.
The development of novel and efficient synthetic routes will not only facilitate the exploration of this specific scaffold but also contribute valuable knowledge to the broader field of medicinal chemistry. mdpi.com
Interactive Table:
| Synthetic Methodology | Description | Advantage for Scaffold Diversity |
|---|---|---|
| Metal-Mediated Coupling | Palladium or nickel-catalyzed reactions to form C-C and C-N bonds at positions C2, C6, and C8 of the purine ring. mdpi.com | Allows for precise installation of a wide range of substituents to probe target interactions. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. researchgate.net | High efficiency and atom economy for rapidly generating large, diverse libraries of purine analogs. |
| Ultrasound-Assisted Synthesis | Using ultrasound radiation as an energy source for chemical reactions. | Can shorten reaction times and increase yields for steps like N-alkylation of purines. nih.gov |
| Photoredox Catalysis | Using light to drive chemical reactions, enabling unique bond formations under mild conditions. | Offers novel ways to functionalize the purine and naphthalene rings that are not possible with traditional methods. |
Collaborative Research Initiatives and Multidisciplinary Approaches
The journey of a chemical compound from a laboratory hit to a clinical therapy is a complex and capital-intensive process that no single entity can typically manage alone. wikipedia.org The future development of this compound and its analogs will depend heavily on fostering collaborative and multidisciplinary research initiatives.
Progress requires a synergistic effort from experts across various fields:
Medicinal and Synthetic Chemists to design and create novel analogs.
Biologists and Pharmacologists to test the compounds in cellular and animal models and to elucidate their mechanisms of action.
Computational Scientists and AI Experts to build predictive models and analyze large datasets.
Clinicians to provide insights into unmet medical needs and to design and conduct eventual clinical trials.
Fostering these collaborations through academic-industrial partnerships, government-funded consortiums, and open-science platforms will be essential. Special journal issues and conferences dedicated to purine and pyrimidine derivatives already serve as platforms to facilitate connections among researchers and promote the sharing of knowledge. mdpi.commdpi.com Such initiatives create a research ecosystem where data, resources, and expertise can be shared, overcoming common hurdles in drug discovery and accelerating the translation of promising research from the bench to the bedside.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 6-naphthalen-1-ylsulfanyl-7H-purine, and how should data be interpreted?
- Methodology : Use IR spectroscopy to identify functional groups, focusing on the thioether (C–S) and purine ring vibrations. For example, IR bands near 650–750 cm⁻¹ (C–S stretching) and 1500–1600 cm⁻¹ (purine ring vibrations) are critical . Combine with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation: ¹H NMR can resolve naphthalene proton environments (δ 7.2–8.5 ppm), while ¹³C NMR confirms sulfanyl and purine connectivity. Mass spectrometry (MS) provides molecular weight validation. Always cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.
| IR Band (cm⁻¹) | Assignment |
|---|---|
| ~1085 | C–S Stretching |
| ~1600 | Purine Ring Vibrations |
Q. What synthetic routes are optimal for preparing this compound, and how are intermediates purified?
- Methodology : A nucleophilic substitution reaction between 6-chloro-7H-purine and 1-naphthalenethiol under basic conditions (e.g., K₂CO₃ in DMF) is typical. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Recrystallization from ethanol/water improves final product purity. Validate each step with LC-MS or high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Apply triangulation by integrating multiple analytical techniques. For example, if IR and NMR data conflict (e.g., unexpected C=O bands), use X-ray crystallography to confirm molecular geometry. If solubility issues distort NMR results, employ deuterated solvents with additives (e.g., DMSO-d₆ for polar derivatives). For persistent ambiguities, conduct comparative studies with structurally analogous compounds (e.g., methylthio-purine derivatives) to isolate variables .
Q. What experimental designs are suitable for probing the reactivity of this compound in cross-coupling reactions?
- Methodology : Use a factorial design to test variables (catalyst, solvent, temperature). For example:
- Catalysts : Pd(PPh₃)₄ vs. CuI.
- Solvents : DMF (polar aprotic) vs. THF (low polarity).
- Temperature : 80°C vs. 120°C.
Monitor reaction outcomes via HPLC and characterize products with 2D NMR (COSY, HSQC) to confirm regioselectivity. Statistical tools (ANOVA) can identify significant variables. For mechanistic insights, employ density functional theory (DFT) to model transition states .
Q. How can computational methods predict the biological activity of this compound analogs?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase enzymes) using optimized geometries from DFT (B3LYP/6-31G*). Validate predictions with in vitro assays (e.g., enzyme inhibition). For pharmacokinetic properties, use QSAR models (e.g., SwissADME) to predict logP, solubility, and bioavailability. Cross-validate results with experimental data from analogous purine derivatives .
Methodological Considerations
- Data Validation : Always replicate experiments under varying conditions (e.g., solvent polarity, temperature) to confirm reproducibility. Use control compounds to benchmark spectroscopic and reactivity data .
- Contradiction Analysis : When conflicting data arise, systematically eliminate variables (e.g., solvent effects, impurities) and consult crystallographic databases (e.g., Cambridge Structural Database) for structural comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
